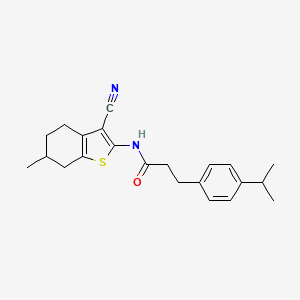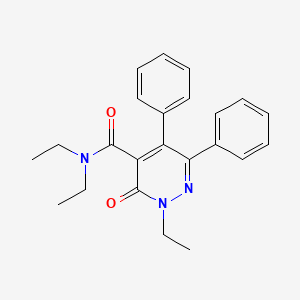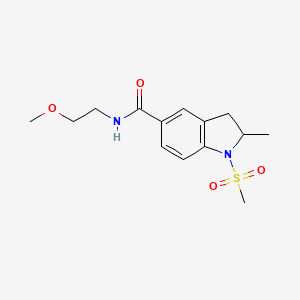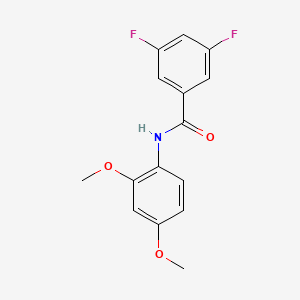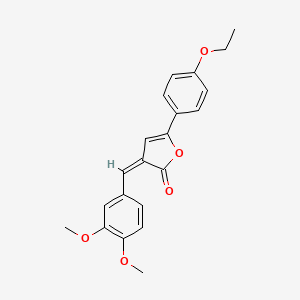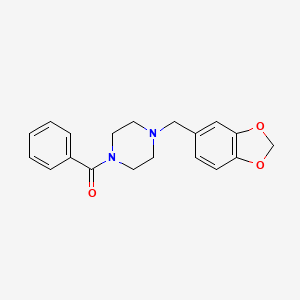![molecular formula C20H22N2O3 B4741289 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4741289.png)
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
説明
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, also known as EMEB, is a synthetic compound that belongs to the family of benzamide derivatives. EMEB has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The 5-HT7 receptor is involved in the regulation of various physiological and behavioral processes, including circadian rhythms, memory, and learning. By blocking the activity of the 5-HT7 receptor, this compound can modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to modulate circadian rhythms, enhance memory, and improve learning. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide in lab experiments is its high affinity and selectivity for the 5-HT7 receptor. This allows researchers to study the role of the 5-HT7 receptor in various physiological and behavioral processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of the results. Additionally, the high cost of this compound can limit its use in some research settings.
将来の方向性
There are several future directions for the study of 2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide. One potential direction is the development of more selective and potent compounds that target the 5-HT7 receptor. Another direction is the study of the role of the 5-HT7 receptor in other physiological and behavioral processes, such as anxiety and depression. Additionally, the development of new animal models and experimental paradigms can further advance our understanding of the role of the 5-HT7 receptor in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to modulate circadian rhythms, enhance memory, and improve learning in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
科学的研究の応用
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been used as a tool compound to study the role of the 5-HT7 receptor in the regulation of circadian rhythms, memory, and learning.
特性
IUPAC Name |
2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-7-5-4-6-16(19)20(23)21-11-10-14-13-22-18-9-8-15(24-2)12-17(14)18/h4-9,12-13,22H,3,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPLKMBYVVNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)
![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)
